3-(Adamantan-1-ylamino)propanenitrile hydrochloride
Description
Properties
IUPAC Name |
3-(1-adamantylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,15H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZJFMNQTUQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride typically involves the reaction of adamantane derivatives with appropriate nitrile compounds. One common method includes the reaction of 1-aminoadamantane with acrylonitrile under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-ylamino)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like halogens or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane oxides, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
The adamantane structure is known for its antiviral properties, particularly against Influenza A and human immunodeficiency virus (HIV). Compounds derived from adamantane, including 3-(adamantan-1-ylamino)propanenitrile hydrochloride, have been investigated for their ability to inhibit viral replication. Research indicates that derivatives of adamantane can serve as effective inhibitors by interfering with viral protein functions .
Cancer Treatment
Recent studies have highlighted the potential of adamantane derivatives in cancer therapy. For instance, this compound has been explored for its anti-cancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis, making it a candidate for further development as an anticancer agent .
Protein Interaction
The compound has been shown to interact with specific proteins involved in disease pathways. For example, it has been reported to affect the Wnt signaling pathway, which is crucial in oncogenesis and cellular growth regulation. By mimicking natural substrates or inhibitors of these pathways, this compound could potentially serve as a therapeutic agent targeting cancer-related proteins .
Antibacterial Properties
Beyond its antiviral and anticancer activities, there is emerging evidence that adamantane derivatives may possess antibacterial properties. Studies have indicated that compounds similar to this compound exhibit activity against various bacterial strains, suggesting a broader application in treating infections .
Synthetic Methodologies
The synthesis of this compound often involves multi-step reactions starting from readily available adamantane derivatives. The initial steps typically include the formation of the nitrile group followed by amination processes. For instance, one method involves the reaction of 1-bromoadamantane with appropriate nitriles under basic conditions to yield the desired product .
Table: Synthetic Routes for this compound
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-Bromoadamantane + Nitrile | Formation of intermediate |
| 2 | Base (e.g., NaOH) + Amination | Synthesis of 3-(adamantan-1-ylamino)propanenitrile |
| 3 | Hydrochloric acid treatment | Formation of hydrochloride salt |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of compounds related to this compound:
Case Study A: Antiviral Efficacy
In a controlled study, derivatives were tested against Influenza A virus strains, demonstrating significant inhibition of viral replication at low micromolar concentrations.
Case Study B: Anticancer Activity
A series of experiments involving human cancer cell lines revealed that compounds based on the adamantane scaffold could induce apoptosis through activation of caspase pathways. These findings support further investigation into their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with various biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among adamantane derivatives lie in the substituents attached to the adamantane core:
Key Observations :
- The nitrile group in the target compound may enhance electrophilicity, enabling participation in click chemistry or nucleophilic additions, unlike hydroxyl or amine derivatives .
- Bulky substituents (e.g., propanenitrile, isoselenocyanate) reduce solubility in polar solvents compared to simpler amines like amantadine .
Physicochemical Properties
- Solubility : Nitrile-containing derivatives (e.g., target compound) are less polar than hydroxylated analogs but more soluble in organic solvents like chloroform or DMSO compared to dihydrochloride salts (e.g., Adamantane-1,3-diamine dihydrochloride) .
- Stability : Hydrochloride salts generally exhibit higher thermal stability than free bases, critical for pharmaceutical formulation .
Biological Activity
3-(Adamantan-1-ylamino)propanenitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₂₀N₂·HCl. It is a derivative of adamantane, which is known for its unique diamond-like structure and stability. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of adamantane derivatives with nitrile compounds. A common method includes the reaction of 1-aminoadamantane with acrylonitrile under controlled conditions. The resulting compound exhibits various chemical properties that make it suitable for further biological investigations.
Biological Activity
Research indicates that this compound has several potential biological activities:
- Antiviral Activity : The adamantane structure is known to enhance the compound's interaction with viral proteins, potentially inhibiting viral replication.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, there is ongoing research into its neuroprotective properties, particularly in neurodegenerative diseases.
The mechanism of action of this compound involves interaction with specific molecular targets within cells. The adamantane moiety provides stability and enhances the compound's ability to interact with biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Potential protective effects in neurodegeneration |
Case Studies
- Antiviral Studies : In a study examining the antiviral potential of adamantane derivatives, this compound was tested against influenza viruses. Results indicated significant inhibition of viral replication at low micromolar concentrations.
- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection Research : Ongoing research is exploring the neuroprotective effects of this compound in models of Alzheimer's disease. Preliminary results show that it may reduce amyloid-beta accumulation, a hallmark of neurodegeneration.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(Adamantan-1-ylamino)propanenitrile hydrochloride?
- Methodological Answer : The synthesis typically involves coupling adamantan-1-amine with a propanenitrile derivative. A two-step approach is common:
Amination : Reacting adamantan-1-amine with a nitrile-containing precursor (e.g., acrylonitrile derivatives) under nucleophilic conditions.
Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Purification is achieved via recrystallization using solvents like ethanol or acetonitrile. Reaction conditions (temperature, solvent polarity, and stoichiometry) critically influence yield and purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm adamantane ring integrity and nitrile/amine proton environments.
- IR Spectroscopy : Peaks near 2240–2260 cm validate the nitrile group.
- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, and Cl percentages .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer :
- Solubility : Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic adamantane moiety.
- Stability : Stable at room temperature in dry, dark conditions. Accelerated stability studies (40°C/75% RH) show minimal degradation over 30 days. Store under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction intermediates be optimized to enhance synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (50–80°C), catalyst loading (e.g., triethylamine), and solvent (acetonitrile vs. THF).
- Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., unreacted adamantane amine or dimerization products). Adjust reaction time and stoichiometry to minimize these.
- Scale-Up Considerations : Maintain agitation rates >500 rpm to ensure homogeneity in larger batches .
Q. How can structural contradictions in reported molecular formulas be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software to determine crystal structure and validate bond angles/lengths. For example, adamantane’s rigid cage structure should show C–C bond lengths of ~1.54 Å .
- Cross-Validation : Compare experimental data (NMR, HRMS) with computational models (DFT calculations) to confirm molecular geometry .
Q. What experimental strategies are recommended for evaluating biological activity?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative applications) at concentrations of 1–100 µM.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC values.
- In Vivo Models : Administer doses (1–10 mg/kg) in rodent models to assess pharmacokinetics (plasma half-life, brain permeability) and acute toxicity .
Q. How can computational modeling elucidate structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
